3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]propanamide
Description
The compound 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]propanamide is a fluorinated sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorobenzenesulfonamido group at position 2 and a propanamide chain at position 2.
This structure is synthesized through multi-step reactions, likely involving the formation of the thiazole ring via cyclization of thioamide intermediates, followed by sulfonylation and alkylation steps to introduce the fluorinated aromatic and propanamide substituents . Key spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and MS are critical for confirming its tautomeric form, functional groups, and purity. For instance, the absence of an S–H IR band (~2500–2600 cm⁻¹) and the presence of a C=S stretch (~1247–1255 cm⁻¹) confirm the thione tautomer over the thiol form in analogous triazole derivatives .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S2/c21-15-3-1-14(2-4-15)11-12-23-19(26)10-7-17-13-29-20(24-17)25-30(27,28)18-8-5-16(22)6-9-18/h1-6,8-9,13H,7,10-12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCWSEJMHSEASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]propanamide is a synthetic compound known for its potential therapeutic applications, particularly in medicinal chemistry. The compound features a thiazole ring and a sulfonamide group, both of which are associated with diverse biological activities. This article reviews the biological activity of this compound, including its structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
- Molecular Formula:
- Molecular Weight: Approximately 345.39 g/mol
- Key Functional Groups: Thiazole ring, sulfonamide group, and propanamide side chain.
Structural Representation
The compound's structure can be visualized using chemical drawing software or databases that provide 2D and 3D structural representations.
Antimicrobial Properties
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. The presence of the sulfonamide group enhances this activity by providing additional mechanisms for action against various pathogens.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Inhibition of folic acid synthesis |
| Sulfanilamide | Antimicrobial | Competitive inhibition of dihydropteroate synthase |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle progression.
A notable study reported the efficacy of thiazole-based compounds in reducing tumor growth in xenograft models:
- Case Study: A xenograft model using human breast cancer cells showed a significant reduction in tumor size when treated with thiazole derivatives, including the compound . The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or sulfonamide group can enhance potency and selectivity. For example:
- Fluorine Substitution: The introduction of fluorine atoms increases lipophilicity and may improve membrane permeability.
- Side Chain Variations: Altering the propanamide side chain can affect binding affinity to target proteins involved in disease processes.
Pharmacological Studies
Recent pharmacological studies have focused on evaluating the compound's safety profile and therapeutic index. Preclinical trials indicated that the compound exhibited low toxicity at therapeutic doses, making it a promising candidate for further development.
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | >200 |
| Therapeutic Index | >10 |
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Containing Compounds
Key Observations :
- Thiazole vs. Triazole Cores: The target compound’s 1,3-thiazole core offers distinct electronic properties compared to 1,2,4-triazoles (e.g., compounds [7–9] in ).
- Fluorine Substitution : The 4-fluorobenzenesulfonamido group in the target compound contrasts with chlorophenyl (CAS 338408-14-3) or difluorophenyl () substituents. Fluorine’s strong electron-withdrawing effect may improve binding affinity to targets like carbonic anhydrases or kinases .
- Propanamide Chain : The N-[2-(4-fluorophenyl)ethyl]propanamide side chain introduces flexibility and hydrophobicity, distinguishing it from rigid benzamide (CAS 338408-14-3) or isopropylamide (Example 53, ) derivatives.
Table 2: IR Spectral Data for Functional Group Identification
Key Observations :
- The absence of a C=O band in the target compound’s IR spectrum (inferred from analogous triazoles ) confirms successful cyclization and elimination of the carbonyl group during synthesis.
- The persistence of the C=S band (~1247–1255 cm⁻¹) aligns with thione tautomer stability, critical for intermolecular interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
